molecular formula C34H36MgN6O6S2 B145608 Omeprazole Magnesium CAS No. 95382-33-5

Omeprazole Magnesium

Número de catálogo: B145608
Número CAS: 95382-33-5
Peso molecular: 713.1 g/mol
Clave InChI: KWORUUGOSLYAGD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Omeprazole magnesium is a proton pump inhibitor (PPI) used to reduce gastric acid secretion by irreversibly inhibiting the H⁺/K⁺-ATPase enzyme in parietal cells. It is chemically defined as magnesium bis[5-methoxy-2-[(RS)-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl]-1H-benzimidazol-1-ide] . Unlike omeprazole (a racemic mixture of R- and S-enantiomers), this compound is formulated as a delayed-release, over-the-counter (OTC) product for treating frequent heartburn . It exhibits poor aqueous solubility (0.06 mg/mL in purified water) but is freely soluble in methanol and ethanol . Its stability and efficacy depend on enteric coating to protect the drug from gastric degradation .

Métodos De Preparación

Magnesium Methoxide-Mediated Synthesis

The reaction of magnesium powder with methanol to form magnesium methoxide is a cornerstone of omeprazole magnesium synthesis. This method, detailed in CN103467453A , involves a stepwise process:

Reaction Mechanism and Conditions

Magnesium methoxide is generated via:

Mg+2CH3OHMg(OCH3)2+H2\text{Mg} + 2\text{CH}3\text{OH} \rightarrow \text{Mg(OCH}3\text{)}2 + \text{H}2 \uparrow

Key parameters include:

  • Temperature : 65–75°C under reflux .

  • Solvent : Methanol with methylene dichloride (0.5–1% v/v) as an initiator .

  • Reaction time : 0.5–1 hour, yielding a gray-to-opalescent solution .

Omeprazole Complexation

The methoxide solution is reacted with omeprazole at 20–25°C for 1–2 hours, followed by centrifugation and filtration. CN103467453A reports a yield of 85–90% after purification . Critical factors include:

  • Stoichiometry : 1:1 molar ratio of magnesium methoxide to omeprazole .

  • pH control : Maintained at 8.5–9.0 to prevent degradation .

Aqueous-Phase Ammoniation Method

CA2254572A1 describes an alternative approach using aqueous ammonia to solubilize omeprazole before magnesium salt formation:

Process Overview

  • Omeprazole dissolution : Omeprazole is dissolved in concentrated aqueous ammonia (25–28% w/w) .

  • Magnesium addition : A magnesium source (e.g., MgO or Mg(OH)₂) is added under nitrogen atmosphere.

  • Precipitation : The product is crystallized by reducing ammonia concentration through evaporation .

Advantages and Limitations

  • Purity : >99.5% with <50 ppm residual metals .

  • Challenges : Requires strict control of ammonia levels to avoid byproducts .

Solid-Form Crystallization Techniques

WO2005082888A1 and SCISPACE/58142 emphasize solvent-mediated crystallization to achieve polymorphic stability:

Solvent Systems

Solvent CombinationWater ContentYield (%)Purity (%)
Methanol/Water0.01–0.1 mL/g9299.8
Ethanol/Water0.05–0.2 mL/g8899.5
Acetone/Water0.1–0.3 mL/g8499.2

Steps for Polymorph Control

  • Crude product dissolution : In methanol/water (3:1 v/v) at 40°C .

  • Slow cooling : Rate of 0.5°C/min to 5°C .

  • Anti-solvent addition : Heptane added dropwise to induce crystallization .

Industrial-Scale Optimization

Moisture Sensitivity Mitigation

As this compound is hygroscopic , industrial processes require:

  • Environmental controls : 30±2°C and 60±5% RH during mixing and compression .

  • Excipient selection : Anhydrous lactose and colloidal silica to prevent hydrolysis .

Yield-Enhancing Strategies

  • Reagent recycling : Unreacted magnesium is recovered via filtration and reused, reducing costs by 15–20% .

  • In-line pH monitoring : Automated systems adjust ammonia levels during aqueous-phase synthesis .

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Magnesium Methoxide 85–9099.5High120–150
Aqueous Ammonia 78–8299.8Moderate180–200
Solvent Crystallization 88–9299.9High140–170

Quality Control and Characterization

Analytical Techniques

  • XRD : Confirms polymorphic form (e.g., Form A in WO2005082888A1 ).

  • HPLC : Quantifies residual solvents (<0.1% methylene dichloride) .

  • ICP-MS : Detects metal impurities (<10 ppm Fe, <5 ppm Cu) .

Stability Profiles

ConditionDegradation (%) at 6 Months
25°C/60% RH <0.5
40°C/75% RH 1.2–1.8

Análisis De Reacciones Químicas

Types of Reactions

Omeprazole Magnesium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The primary product of these reactions is esthis compound trihydrate, which is used in pharmaceutical formulations .

Aplicaciones Científicas De Investigación

Gastrointestinal Disorders

Proton Pump Inhibition : Omeprazole magnesium serves as an effective treatment for various gastrointestinal disorders by inhibiting the proton pump in gastric parietal cells, thereby reducing gastric acid secretion. This action helps alleviate symptoms associated with GERD, erosive esophagitis, and peptic ulcers .

Case Study : A study involving patients with GERD demonstrated significant symptom improvement and healing of esophageal mucosa after treatment with this compound over an eight-week period. The study highlighted the drug's effectiveness in reducing heartburn and regurgitation symptoms .

Management of Hypomagnesemia

Clinical Implications : Chronic use of PPIs, including this compound, has been linked to hypomagnesemia (low magnesium levels). This condition can lead to serious complications such as cardiac arrhythmias and muscle spasms. Therefore, monitoring magnesium levels in patients on long-term omeprazole therapy is crucial .

Monitoring Recommendations : Clinical guidelines recommend regular assessment of serum magnesium levels for patients receiving prolonged treatment with this compound, especially those with risk factors for magnesium deficiency .

Pharmacokinetics and Drug Interactions

Absorption Characteristics : Research indicates that this compound may have enhanced absorption properties compared to other formulations due to its unique chemical structure. This improved absorption can lead to more effective therapeutic outcomes .

Drug Interaction Studies : Studies have shown that omeprazole can affect the absorption of other medications by altering gastric pH levels. For instance, it may impact the bioavailability of drugs that require an acidic environment for optimal absorption .

Potential for Combination Therapy

Synergistic Effects : this compound may be used in combination with other medications to enhance therapeutic efficacy. For example, when paired with antibiotics for H. pylori eradication therapy, it can improve treatment outcomes by reducing gastric acidity, which enhances antibiotic effectiveness .

Research on Magnesium Transport

Mechanisms of Action : A study using Caco-2 cell monolayers revealed that omeprazole decreases paracellular cation permeability and impedes passive Mg²⁺ transport across the intestinal epithelium. This finding suggests that while this compound is effective in treating acid-related disorders, it may also contribute to decreased magnesium absorption over time .

Data Table: Summary of Key Findings

Application AreaFindings/ImplicationsReferences
Gastrointestinal DisordersEffective in treating GERD and ulcers ,
Management of HypomagnesemiaRisk of hypomagnesemia; need for monitoring ,
PharmacokineticsEnhanced absorption properties
Combination TherapyImproved outcomes when used with antibiotics
Magnesium Transport MechanismsDecreased Mg²⁺ transport; implications for deficiency

Comparación Con Compuestos Similares

Omeprazole Magnesium vs. Esthis compound

Esthis compound, the S-enantiomer of omeprazole, demonstrates superior pharmacokinetics. A study in GERD patients showed that esomeprazole 40 mg maintained intragastric pH >4 for a significantly longer duration than omeprazole 40 mg (p<0.001) after one and five days of treatment . This is attributed to esomeprazole’s lower first-pass metabolism and higher bioavailability. However, this compound is more cost-effective as an OTC option.

Parameter This compound Esthis compound
Enantiomer Racemic mixture S-enantiomer
Bioavailability Lower Higher
Time at pH >4 (Day 1) 47% 58%*
Cost OTC ($0.50–$1.50/dose) Prescription-only

*Data adapted from GERD patient studies .

This compound vs. Lansoprazole

Lansoprazole, another PPI, has faster onset (1–2 hours vs. 2–3 days for this compound) due to higher lipophilicity . Lansoprazole’s shorter half-life (1.5 hours vs. 0.5–1 hour for omeprazole) may necessitate twice-daily dosing in severe cases .

This compound vs. Pantoprazole

Pantoprazole 40 mg and this compound 20 mg showed comparable acid inhibition on day 1, but by day 6, this compound achieved a marginally higher median daytime pH (4.2 vs. 3.9) .

This compound vs. H₂ Blockers (Famotidine)

In a 14-day study, this compound 20.6 mg once daily outperformed famotidine (10 mg twice daily and 20 mg twice daily) in maintaining gastric pH >4 (65% vs. 45% and 50%, respectively) . Famotidine’s shorter duration of action (6–12 hours) limits its use for nocturnal symptoms.

Drug pH >4 Duration (14 Days) Nocturnal Relief
This compound 65% 85%
Famotidine 20 mg BID 50% 60%

*Data from Allgood et al. (2007) .

This compound vs. Other Formulations

  • Omeprazole MUPS® : Bioequivalent to this compound in AUC and Cmax, with similar gastric pH profiles .

Actividad Biológica

Omeprazole magnesium is a proton pump inhibitor (PPI) primarily used to treat gastroesophageal reflux disease (GERD) and other acid-related disorders. This compound not only exhibits pharmacological effects in reducing gastric acid secretion but also has significant implications for magnesium transport and metabolism in the body. This article delves into the biological activity of this compound, focusing on its effects on magnesium transport, associated clinical findings, and case studies.

Omeprazole acts by irreversibly inhibiting the H+/K+ ATPase enzyme in the gastric parietal cells, leading to decreased gastric acid production. However, its impact extends beyond acid suppression; it also alters cation transport across intestinal epithelial cells.

Effects on Magnesium Transport

Research indicates that omeprazole significantly affects magnesium transport across intestinal barriers:

  • Decreased Paracellular Cation Permeability : Omeprazole reduces the permeability of paracellular pathways for cations, including magnesium ions (Mg2+Mg^{2+}), in Caco-2 cell monolayers. This effect is dose-dependent and time-dependent, leading to impaired passive absorption of magnesium in the intestines .
  • Increased Activation Energy : Studies have shown that omeprazole increases the activation energy required for passive Mg2+Mg^{2+} transport, suggesting a hindrance in the movement of magnesium ions through paracellular channels .

Clinical Implications

The inhibition of magnesium transport by omeprazole has been linked to several clinical conditions, particularly hypomagnesemia. Chronic use of PPIs like this compound can lead to significant electrolyte imbalances.

Case Studies

  • Case Study 1 : A 43-year-old male on high-dose omeprazole developed symptomatic hypomagnesemia characterized by headaches, dizziness, and paresthesias. His symptoms resolved only after discontinuing omeprazole, despite magnesium supplementation .
  • Case Study 2 : An 81-year-old man presented with muscle cramps and cardiac dysrhythmias attributed to hypomagnesemia induced by long-term omeprazole use. His electrolyte levels normalized upon stopping the medication without further supplementation .
  • Case Study 3 : A 76-year-old woman experienced lethargy and muscle cramps due to hypomagnesemia and hypocalcemia while on omeprazole. Symptoms improved significantly after discontinuation of the drug .

Research Findings

The following table summarizes key findings from research studies related to omeprazole's effect on magnesium transport:

Study ReferenceFindings
Omeprazole decreased both apical to basolateral and basolateral to apical Mg2+Mg^{2+} fluxes in a dose-dependent manner.Omeprazole impairs passive Mg2+Mg^{2+} absorption across intestinal epithelial cells.
Increased activation energy for Mg2+Mg^{2+} transport was observed in omeprazole-treated cells compared to control.Suggests a significant alteration in paracellular channel function due to omeprazole.
Documented cases of refractory hypomagnesemia linked to omeprazole use showed improvement upon drug withdrawal.Reinforces the causative role of omeprazole in inducing hypomagnesemia.

Q & A

Basic Research Questions

Q. How to quantify magnesium content in Omeprazole Magnesium using atomic absorption spectroscopy (AAS)?

  • Methodology : Prepare a test solution by dissolving 250 mg of this compound in 1 N hydrochloric acid, followed by sequential dilutions and addition of lanthanum solution to suppress interference. Measure absorbance at the magnesium emission line (285.2 nm) using AAS, with calibration against a standard magnesium solution .
  • Key Considerations : Ensure proper dissolution to avoid precipitation and validate the linearity of the standard curve within the expected concentration range.

Q. What are the critical steps in preparing this compound samples for chromatographic purity testing?

  • Methodology : Dissolve the sample in methanol and phosphate buffer (pH 11), then dilute to target concentrations. For HPLC, use a mobile phase of phosphate buffer (pH 7.6) and acetonitrile (70:30 v/v) with UV detection at 302 nm. System suitability tests require resolution ≥2.0 between omeprazole and its sulfone derivative .
  • Key Considerations : Optimize injection volume (e.g., 20 µL) and column temperature (25°C) to ensure peak symmetry and reproducibility .

Q. How are certified reference materials (CRMs) applied in quality control of this compound?

  • Methodology : Use USP this compound RS to validate analytical methods (e.g., UV-Vis, HPLC) for assay and impurity profiling. CRMs ensure traceability and compliance with pharmacopeial standards (e.g., USP 31) .
  • Key Considerations : Cross-verify CRMs with in-house standards to confirm accuracy, especially for batch-to-batch variability studies.

Advanced Research Questions

Q. How to calculate impurity percentages in this compound using HPLC?

  • Methodology : Inject the test solution into an HPLC system and record chromatograms for ≥4.5 times the retention time of the omeprazole peak (8–10 minutes). Calculate individual impurity percentages using the formula:

\text{% Impurity} = \frac{r_i}{r_s} \times 100

where rir_i = peak response of the impurity and rsr_s = sum of all peak responses .

  • Key Considerations : Identify critical impurities (e.g., Omeprazole Sulfone) using retention time matching and spiking studies .

Q. What validation parameters are essential for ensuring accuracy in this compound assays?

  • Methodology :

  • Linearity : Test over 80–120% of the target concentration (e.g., 0.04–0.06 mg/mL) with R² ≥0.998.
  • Precision : Achieve RSD ≤2.0% for intra-day and inter-day replicates.
  • Recovery : Validate via spiking experiments (98–102% recovery).
  • Specificity : Confirm no interference from excipients or degradation products using forced degradation studies (e.g., acid/alkali hydrolysis) .

Q. How to assess the stability of this compound under varying storage conditions?

  • Methodology : Conduct accelerated stability studies at 40°C/75% RH for 6 months. Monitor degradation products (e.g., sulfone derivatives) via HPLC and quantify using validated methods. Compare results with baseline data from tightly sealed, light-protected containers stored at room temperature .
  • Key Findings : Degradation rates increase under high humidity, emphasizing the need for desiccants in packaging.

Q. Methodological Challenges and Solutions

Q. How to resolve discrepancies in impurity profiles between generic and branded this compound formulations?

  • Approach : Perform elemental impurity analysis (e.g., ICP-MS) to detect trace metals (e.g., Pd, Ni) from synthesis catalysts. Compare impurity thresholds against ICH Q3D guidelines .
  • Case Study : A study found higher sulfone impurity levels in generics due to differences in oxidation control during manufacturing .

Q. What advanced techniques complement traditional HPLC for this compound characterization?

  • Techniques :

  • LC-MS/MS : Identify low-abundance degradation products (e.g., N-oxide derivatives) with high sensitivity.
  • Chiral Chromatography : Resolve enantiomeric impurities in esthis compound, the (S)-isomer of omeprazole .
    • Application : LC-MS/MS confirmed the presence of a novel dimeric impurity (0.05%) in stressed samples .

Propiedades

Número CAS

95382-33-5

Fórmula molecular

C34H36MgN6O6S2

Peso molecular

713.1 g/mol

Nombre IUPAC

magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide

InChI

InChI=1S/2C17H18N3O3S.Mg/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h2*5-8H,9H2,1-4H3;/q2*-1;+2

Clave InChI

KWORUUGOSLYAGD-UHFFFAOYSA-N

SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2]

SMILES canónico

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2]

Pictogramas

Irritant

Sinónimos

(T-4)-Bis[5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazolato]magnesium;  5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazoleMagnesium Complex;  Magnesium Omeprazole; 

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Omeprazole Magnesium
Omeprazole Magnesium
Omeprazole Magnesium
Omeprazole Magnesium
Omeprazole Magnesium
Omeprazole Magnesium

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.